molecular formula C8H11N2PS3 B14291003 Cyclohexylphosphonothioic diisothiocyanate CAS No. 112894-74-3

Cyclohexylphosphonothioic diisothiocyanate

Cat. No.: B14291003
CAS No.: 112894-74-3
M. Wt: 262.4 g/mol
InChI Key: KIGYPJLUXZXIAC-UHFFFAOYSA-N
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Description

Cyclohexylphosphonothioic diisothiocyanate is an organophosphorus compound characterized by the presence of a cyclohexyl group attached to a phosphonothioic acid moiety, which is further substituted with two isothiocyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylphosphonothioic diisothiocyanate can be synthesized through a multi-step process involving the reaction of cyclohexylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then treated with cyanuric chloride to yield the desired isothiocyanate product . The reaction typically requires aqueous conditions and the presence of a base to facilitate the formation of the dithiocarbamate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylphosphonothioic diisothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cyclohexylphosphonothioic diisothiocyanate involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity underlies its use in bioconjugation and labeling applications . The compound can also interact with molecular targets involved in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Sulforaphane

Comparison: Cyclohexylphosphonothioic diisothiocyanate is unique due to the presence of both a cyclohexyl group and phosphonothioic acid moiety, which distinguishes it from other isothiocyanates. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

112894-74-3

Molecular Formula

C8H11N2PS3

Molecular Weight

262.4 g/mol

IUPAC Name

cyclohexyl-diisothiocyanato-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H11N2PS3/c12-6-9-11(14,10-7-13)8-4-2-1-3-5-8/h8H,1-5H2

InChI Key

KIGYPJLUXZXIAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(=S)(N=C=S)N=C=S

Origin of Product

United States

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